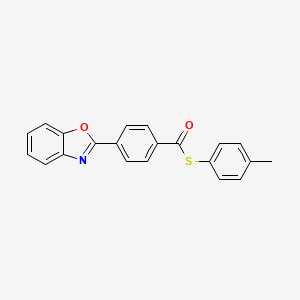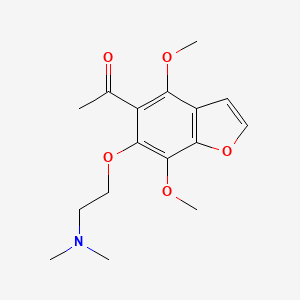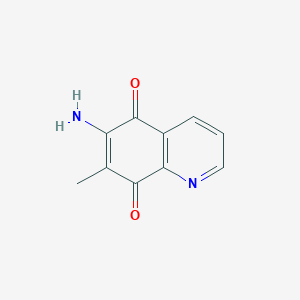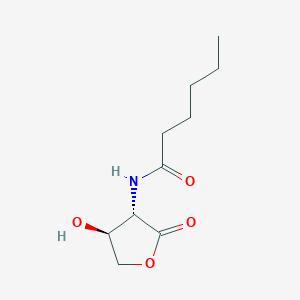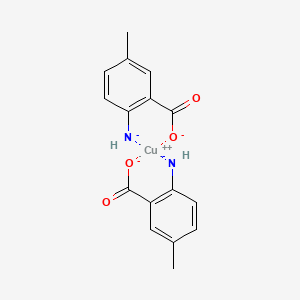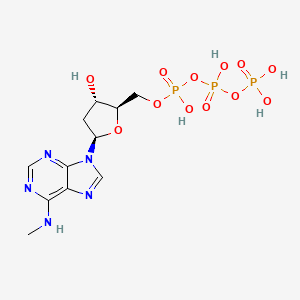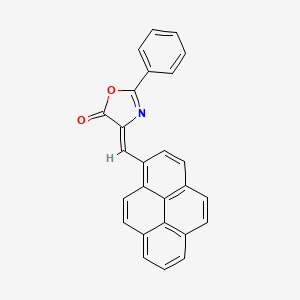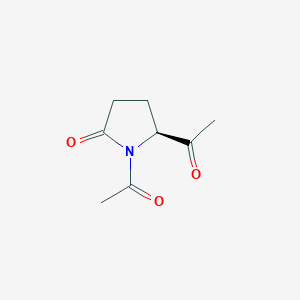
(5S)-1,5-diacetylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S)-1,5-diacetylpyrrolidin-2-one: is a cyclic organic compound with the following structural formula:
This compound
It belongs to the class of pyrrolidinones and is characterized by its two acetyl groups attached to the pyrrolidine ring. The compound exhibits interesting chemical and biological properties, making it a subject of scientific investigation.
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for the preparation of (5S)-1,5-diacetylpyrrolidin-2-one . One common method involves the cyclization of an appropriate precursor, such as an amino acid derivative or an acyl chloride, under specific reaction conditions. For example, the reaction between an acyl chloride and an amine can yield the desired compound.
Industrial Production:: While not widely used industrially, research laboratories often synthesize this compound for further studies. Its industrial-scale production remains limited due to its specialized applications.
Análisis De Reacciones Químicas
(5S)-1,5-diacetylpyrrolidin-2-one: participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction of the carbonyl groups can yield corresponding alcohols.
Substitution: Substitution reactions at the acetyl groups are possible.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, mild reducing agents like sodium borohydride may be used for reduction.
Major products formed from these reactions include derivatives with modified functional groups or altered stereochemistry.
Aplicaciones Científicas De Investigación
Chemistry::
Intermediate: It serves as an intermediate in the synthesis of more complex molecules.
Chiral Building Block: Its chiral nature makes it valuable for asymmetric synthesis.
Drug Development: Researchers explore its potential as a scaffold for drug design.
Enzyme Inhibition: It may inhibit specific enzymes due to its structural features.
Fine Chemicals: Used in the production of specialty chemicals.
Flavor and Fragrance: Some derivatives contribute to flavor and fragrance compositions.
Mecanismo De Acción
The exact mechanism by which (5S)-1,5-diacetylpyrrolidin-2-one exerts its effects depends on its specific application. It may interact with cellular targets, modulate enzymatic activity, or participate in metabolic pathways.
Comparación Con Compuestos Similares
While unique in its own right, (5S)-1,5-diacetylpyrrolidin-2-one shares similarities with related pyrrolidinones, such as (3R,5S)-5-hydroxymethyl-3-pyrrolidinol . These compounds exhibit diverse biological activities and are essential building blocks in synthetic chemistry.
Propiedades
Fórmula molecular |
C8H11NO3 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
(5S)-1,5-diacetylpyrrolidin-2-one |
InChI |
InChI=1S/C8H11NO3/c1-5(10)7-3-4-8(12)9(7)6(2)11/h7H,3-4H2,1-2H3/t7-/m0/s1 |
Clave InChI |
XHYQSLAIRFZQAS-ZETCQYMHSA-N |
SMILES isomérico |
CC(=O)[C@@H]1CCC(=O)N1C(=O)C |
SMILES canónico |
CC(=O)C1CCC(=O)N1C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


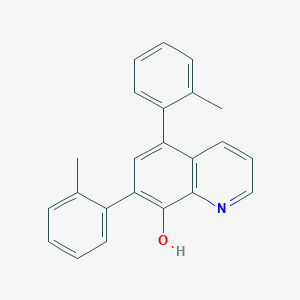


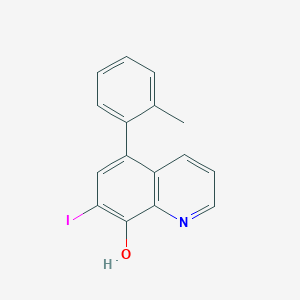
![4-(Propylsulfanyl)-2h-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12894081.png)
